3-Chloro-2-(4-chlorophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a chlorinated aniline derivative, characterized by the presence of a chloro group at the 3-position and a 4-chlorophenoxy group at the 2-position of the aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins to exert its effects.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with proteins, possibly modifying their structure or function.
Pharmacokinetics
A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been studied for its pharmacokinetic properties .
Result of Action
A related compound, atsa, has shown antimalarial activity in vitro and in mice models .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-(4-chlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their activity. This can result in the inhibition of enzyme function, such as the inhibition of cytochrome P450 enzymes, or activation of other enzymes. These interactions can lead to downstream effects on gene expression, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound can be metabolized into various byproducts, which may have their own biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-chlorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-chlorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-chlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-2-(4-chlorophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-chlorophenoxy)aniline: Similar in structure but with the chloro group at the 4-position.
2-Chloro-4-(4-chlorophenoxy)aniline: Another isomer with the chloro group at the 2-position.
4-Chloro-2-(4-chlorophenoxy)aniline: Differing in the position of the chloro group on the aniline ring.
Uniqueness
3-Chloro-2-(4-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
3-chloro-2-(4-chlorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGYRKVCOIHNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.